

ARL67156: Modulating Immune Responses Through Ecto-ATPase Inhibition

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Compound of Interest

Compound Name: ARL67156

Cat. No.: B15611179

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ARL67156, also known as FPL 67156, is a selective, competitive inhibitor of ecto-ATPases, enzymes that play a critical role in regulating extracellular nucleotide concentrations. By inhibiting the hydrolysis of adenosine triphosphate (ATP) to adenosine diphosphate (ADP) and subsequently adenosine monophosphate (AMP), **ARL67156** effectively modulates purinergic signaling pathways that are pivotal in the immune system. This document provides detailed application notes and experimental protocols for the use of **ARL67156** in immunology research, with a focus on its effects on T cells and Natural Killer (NK) cells, and its potential in cancer immunotherapy.

Mechanism of Action

ARL67156 is an analog of ATP and acts as a competitive inhibitor of several ectonucleotidases. Its primary targets include Nucleoside Triphosphate Diphosphohydrolase-1 (NTPDase1 or CD39), NTPDase3, and Nucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1).^{[1][2][3][4][5]} The inhibition of these enzymes by **ARL67156** leads to an accumulation of extracellular ATP and a reduction in the production of immunosuppressive adenosine in the cellular microenvironment.^{[2][3][5]} Extracellular ATP can act as a pro-inflammatory "danger signal," activating various immune cells, while adenosine generally exerts immunosuppressive

effects. By altering the balance of these signaling molecules, **ARL67156** can enhance anti-tumor immune responses.

Quantitative Data

The inhibitory activity of **ARL67156** against various ectonucleotidases has been characterized in several studies. The following table summarizes the reported inhibition constants (Ki) and effective concentrations.

Enzyme Target	Species	Inhibition Constant (Ki) / IC50	Reference
NTPDase1 (CD39)	Human	11 ± 3 μM	[3]
NTPDase1 (CD39)	Human	~1 μM	[6]
NTPDase3	Human	18 ± 4 μM	[3]
NPP1	Human	12 ± 3 μM	[3]
Ecto-ATPase	Bovine Chromaffin Cells	2.55 ± 1.36 × 10 ⁻⁷ M	[7]
Ecto-ATPase	Human Blood Cells	pIC50 = 4.62	[4]

Applications in Immunology Research

Enhancement of Natural Killer (NK) Cell Cytotoxicity

ARL67156 has been shown to enhance the cytotoxic activity of NK cells against cancer cells. [8] By inhibiting CD39 on the surface of NK cells and tumor cells, **ARL67156** prevents the degradation of ATP released in the tumor microenvironment. This elevated extracellular ATP can then activate purinergic receptors on NK cells, leading to increased activation, degranulation (release of cytotoxic granules), and cytokine production (e.g., IFN-γ). [8]

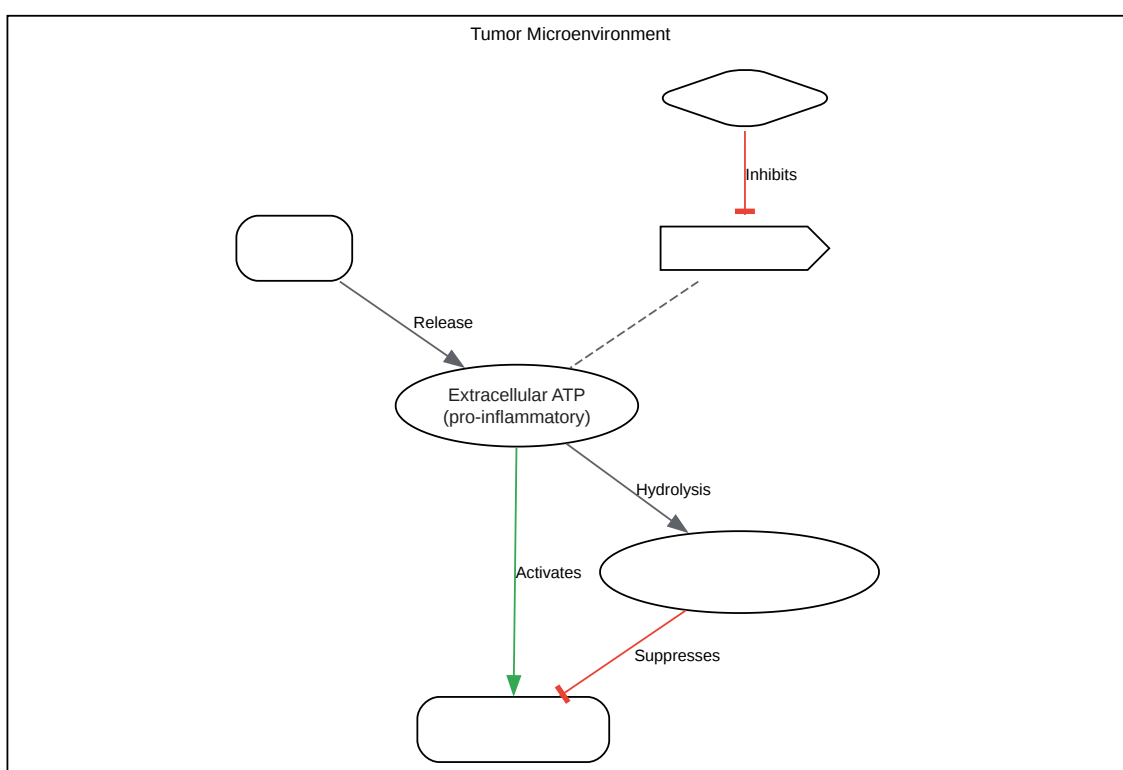
Modulation of T Cell Activation and Function

The ATP/adenosine axis is a critical regulator of T cell function. High levels of adenosine in the tumor microenvironment can suppress T cell activation, proliferation, and effector functions. By inhibiting the generation of adenosine, **ARL67156** can relieve this immunosuppression and

promote anti-tumor T cell responses. This makes **ARL67156** a valuable tool for studying T cell regulation and a potential candidate for combination immunotherapies.

Signaling Pathways and Experimental Workflows

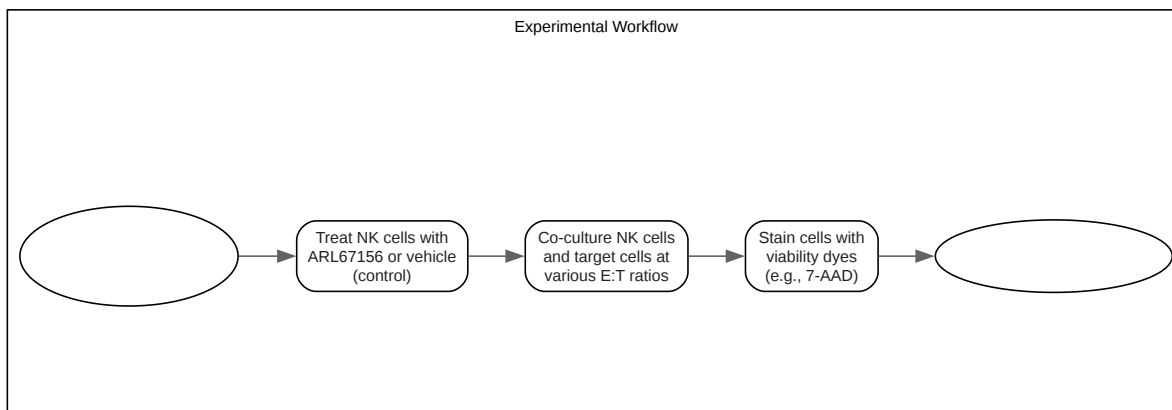
Signaling Pathway of ARL67156 in the Tumor Microenvironment



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Caption: **ARL67156** inhibits CD39, increasing ATP and reducing adenosine, thereby enhancing immune cell activation.

Experimental Workflow: NK Cell Cytotoxicity Assay



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Caption: Workflow for assessing **ARL67156**'s effect on NK cell cytotoxicity against cancer cells.

Experimental Protocols

Protocol 1: In Vitro NK Cell Cytotoxicity Assay

This protocol details a flow cytometry-based assay to measure the cytotoxicity of NK cells against a target cancer cell line in the presence of **ARL67156**.

Materials:

- Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells
- Target cancer cell line (e.g., K562)
- **ARL67156** (trisodium salt)
- Complete RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- CFSE (Carboxyfluorescein succinimidyl ester) or other target cell labeling dye

- 7-AAD (7-Aminoactinomycin D) or other viability dye
- Flow cytometer

Procedure:

- Target Cell Preparation:
 - Culture the target cancer cell line to a sufficient density.
 - Label the target cells with CFSE according to the manufacturer's protocol. This allows for the distinction between target and effector cells.
 - Wash the labeled target cells and resuspend them in complete RPMI-1640 medium at a concentration of 1×10^5 cells/mL.
- Effector Cell Preparation:
 - Isolate NK cells from PBMCs using a negative selection kit.
 - Alternatively, PBMCs can be used as effector cells.
 - Resuspend the effector cells in complete RPMI-1640 medium.
- **ARL67156** Treatment:
 - Prepare a stock solution of **ARL67156** in sterile water or PBS.
 - On the day of the experiment, dilute **ARL67156** to the desired final concentrations (e.g., 10 μ M, 50 μ M, 100 μ M) in complete RPMI-1640 medium. A vehicle control (medium without **ARL67156**) must be included.
 - Pre-incubate the effector cells with the different concentrations of **ARL67156** or vehicle for 1-2 hours at 37°C.
- Co-culture:

- In a 96-well U-bottom plate, mix the pre-treated effector cells and the labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
- The final volume in each well should be 200 µL.
- Include control wells with target cells only (spontaneous death) and target cells with a lysis agent (maximum killing).
- Incubation:
 - Centrifuge the plate at 300 x g for 3 minutes to facilitate cell-cell contact.
 - Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
- Staining and Flow Cytometry:
 - After incubation, gently resuspend the cells.
 - Add 7-AAD to each well to a final concentration of 1-5 µg/mL and incubate for 15 minutes on ice in the dark.
 - Analyze the samples on a flow cytometer.
- Data Analysis:
 - Gate on the CFSE-positive target cell population.
 - Within the target cell gate, determine the percentage of 7-AAD positive (dead) cells.
 - Calculate the percentage of specific lysis using the following formula: % Specific Lysis =
$$\frac{(\% \text{ Experimental Lysis} - \% \text{ Spontaneous Lysis})}{(100 - \% \text{ Spontaneous Lysis})} \times 100$$

Protocol 2: Ectonucleotidase Activity Assay (Malachite Green Assay)

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by ectonucleotidases, and can be used to determine the inhibitory effect of **ARL67156**.

Materials:

- Source of ectonucleotidase (e.g., cell lysate, purified enzyme)
- **ARL67156**
- ATP
- Malachite Green Reagent (see preparation below)
- Phosphate standard solution
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 2 mM CaCl₂ and 2 mM MgCl₂)
- 96-well microplate
- Microplate reader

Reagent Preparation:

- Malachite Green Reagent:
 - Solution A: Dissolve 0.045% (w/v) malachite green hydrochloride in water.
 - Solution B: Dissolve 4.2% (w/v) ammonium molybdate in 4 M HCl.
 - Just before use, mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01%.

Procedure:

- Standard Curve:
 - Prepare a series of phosphate standards (e.g., 0 to 50 μ M) from the phosphate standard solution in the assay buffer.
- Enzyme Reaction:
 - In a 96-well plate, add the following to each well:

- Assay buffer
- Different concentrations of **ARL67156** or vehicle control.
- Enzyme source.
- Pre-incubate for 10 minutes at 37°C.
- Initiate the reaction by adding ATP to a final concentration within the K_m range of the enzyme (e.g., 100 μM).
- The final reaction volume should be 50-100 μL .
- Incubation:
 - Incubate the plate at 37°C for a set period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
- Color Development:
 - Stop the reaction by adding 100 μL of the Malachite Green Reagent to each well.
 - Incubate at room temperature for 15-20 minutes to allow for color development.
- Measurement:
 - Measure the absorbance at 620-650 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank (no enzyme) from all readings.
 - Use the phosphate standard curve to determine the amount of Pi produced in each well.
 - Calculate the percentage of inhibition for each concentration of **ARL67156** and determine the IC_{50} value.

Conclusion

ARL67156 is a valuable pharmacological tool for investigating the role of purinergic signaling in the immune system. Its ability to inhibit ecto-ATPases and thereby modulate the extracellular ATP/adenosine balance has significant implications for enhancing anti-tumor immunity. The protocols provided herein offer a starting point for researchers to explore the immunological effects of **ARL67156** in various experimental settings. As with any inhibitor, careful consideration of its specificity and potential off-target effects is warranted for the accurate interpretation of experimental results.

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